
5-(Bromomethyl)benzofuran
Overview
Description
5-(Bromomethyl)benzofuran is an organic compound with the molecular formula C9H7BrO . It has a molecular weight of 211.06 .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods, including metal-free cyclization of ortho-hydroxystilbenes, Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols, and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with a bromomethyl group attached .Physical and Chemical Properties Analysis
This compound has a molecular weight of 211.06 and its linear formula is C9H7BrO .Scientific Research Applications
Synthesis and Transformations
5-(Bromomethyl)benzofuran is pivotal in various synthetic pathways. It has been used to create diverse benzofuran derivatives and condensed systems incorporating a benzofuran ring, highlighting its versatility in organic synthesis (Grinev, Zotova, Anisimova, & Gololobova, 1983). This indicates its significant role in the development of complex organic compounds.
Antimicrobial Applications
5-Bromobenzofuran derivatives, including those formed from this compound, have been explored for their antimicrobial properties. Recent studies on benzofuran aryl ureas and carbamates show potential in antimicrobial screening, indicating the applicability of this compound in developing new antimicrobial agents (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Chemical Synthesis for Biological Applications
This compound's derivatives, specifically benzofuran-based N-benzylpyridinium derivatives, have been synthesized as novel acetylcholinesterase inhibitors. These compounds have demonstrated significant anti-AChE activity, suggesting their utility in therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's (Baharloo, Moslemin, Nadri, Asadipour, Mahdavi, Emami, Firoozpour, Mohebat, Shafiee, & Foroumadi, 2015).
Synthesis of Bioactive Compounds
The ability to form 5-bromo-2-(iodomethyl)benzofuran through various reactions involving this compound is crucial in preparing novel bioactive compounds. These compounds have been evaluated for their antimicrobial activities against various bacterial strains, demonstrating the compound's role in drug development and pharmaceutical research (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Material Science and Polymer Research
In material science, derivatives of this compound have been used in synthesizing polymers with specific properties. For example, a study on the synthesis and characterization of a new blue-emitting polymer using benzofuran derivatives highlights the compound's significance in developing materials with specific optical properties (Yang Wen-jun, 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-(Bromomethyl)benzofuran is a derivative of the benzofuran compound . Benzofuran and its derivatives have been found to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin . .
Mode of Action
Some benzofuran derivatives have been shown to stimulate the impulse propagation mediated transmitter release of neurotransmitters . This suggests that this compound may interact with its targets in a similar manner, leading to changes in neurotransmitter release and neuronal signaling.
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis
Pharmacokinetics
Benzofuran and its derivatives are generally considered to have good bioavailability .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound may have similar effects.
Action Environment
The stability and efficacy of benzofuran derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Properties
IUPAC Name |
5-(bromomethyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDOVDQMUHMTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622651 | |
| Record name | 5-(Bromomethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188862-35-3 | |
| Record name | 5-(Bromomethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
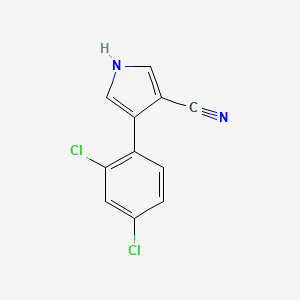
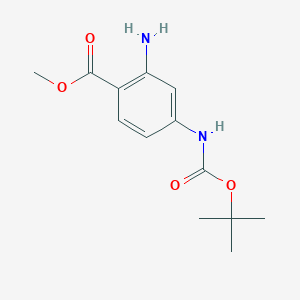

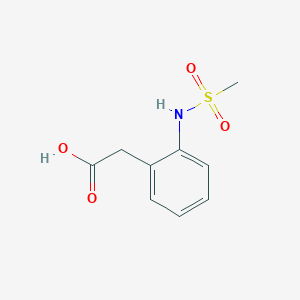
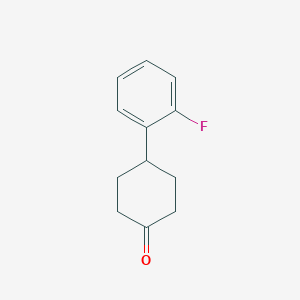
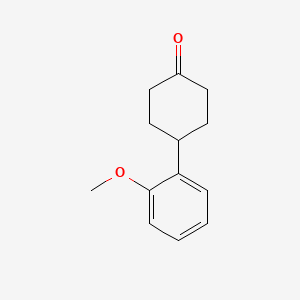
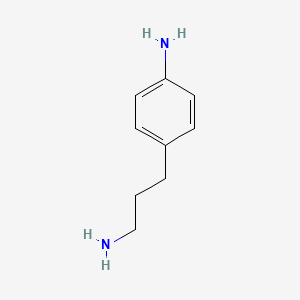
![[1,1'-Biphenyl]-3,4,4'-triamine](/img/structure/B1603537.png)
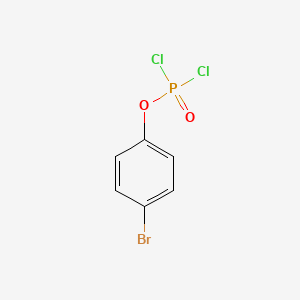
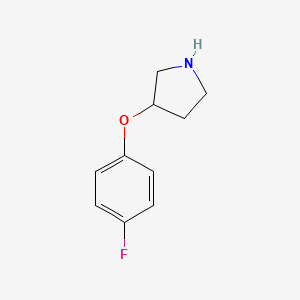
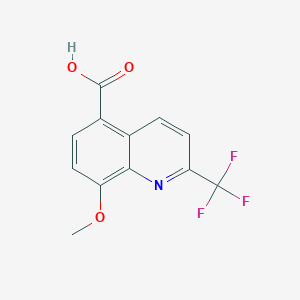

![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)

